
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C₁₇H₂₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom, a butyl group, a cyclohexyl group, and a hydroxyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide typically involves multiple steps:
Butylation: The attachment of the butyl group can be performed via Friedel-Crafts alkylation using butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Cyclohexylation: The cyclohexyl group can be introduced through a similar Friedel-Crafts alkylation using cyclohexyl chloride (C₆H₁₁Cl).
Hydroxylation: The hydroxyl group can be added through a hydroxylation reaction using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-N-butyl-3-cyclohexyl-2-oxobenzamide.
Reduction: Formation of N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Substitution: Formation of 5-azido-N-butyl-3-cyclohexyl-2-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-butyl-2-hydroxybenzamide: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.
5-bromo-N-butyl-3-cyclohexylbenzamide:
5-bromo-N-butyl-3-cyclohexyl-2-methoxybenzamide: Features a methoxy group instead of a hydroxyl group, leading to variations in its chemical behavior and applications.
Uniqueness
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
6284-57-7 |
|---|---|
Molekularformel |
C17H24BrNO2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
5-bromo-N-butyl-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24BrNO2/c1-2-3-9-19-17(21)15-11-13(18)10-14(16(15)20)12-7-5-4-6-8-12/h10-12,20H,2-9H2,1H3,(H,19,21) |
InChI-Schlüssel |
VVSRSLZXCQGMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=CC(=C1O)C2CCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


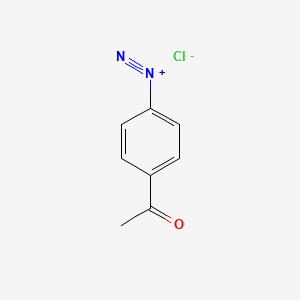

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
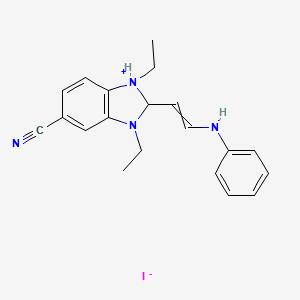

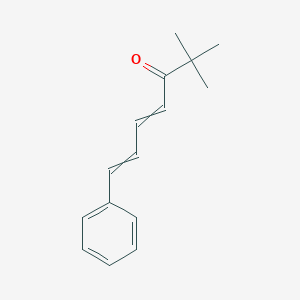
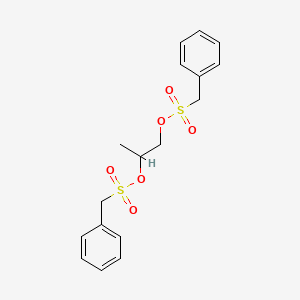
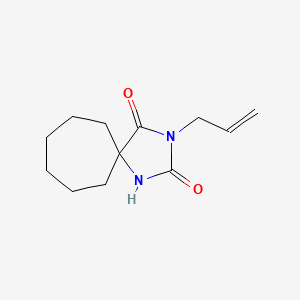
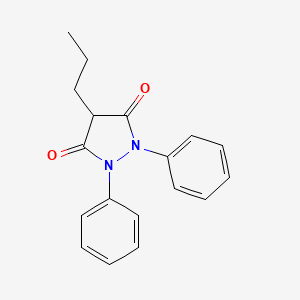

![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
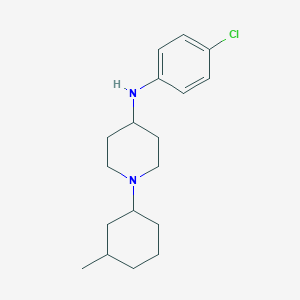
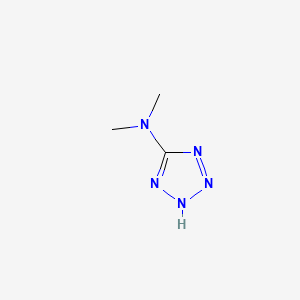
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
